
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 3-methoxybenzohydroxamic acid can be converted to the corresponding nitrile oxide, which then reacts with an appropriate alkyne to form the isoxazole ring.
-
Attachment of the Thiophen-2-ylmethyl Group: : The thiophen-2-ylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a thiophen-2-ylmethyl halide with an appropriate nucleophile.
-
Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and thiophen-2-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways depend on the biological context but may involve inhibition or activation of these targets, leading to downstream effects such as altered cell signaling or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the methoxy group on the phenyl ring.
2-(5-(3-chlorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide: Contains a chlorine atom instead of a methoxy group.
2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(benzyl)acetamide: Has a benzyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
The presence of the methoxy group on the phenyl ring and the thiophen-2-ylmethyl group makes 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide unique. These functional groups can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)16-9-13(19-22-16)10-17(20)18-11-15-6-3-7-23-15/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQNVNXQNOTWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Isoindole-1,3-dione, 2-[3-(3-thiophen-2-yl-[1,2,4]oxadiazol-5-yl)propyl]-](/img/structure/B2942097.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2942101.png)
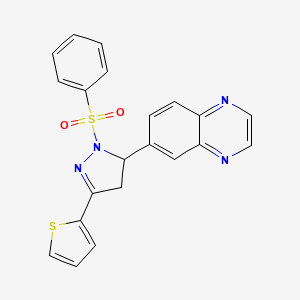

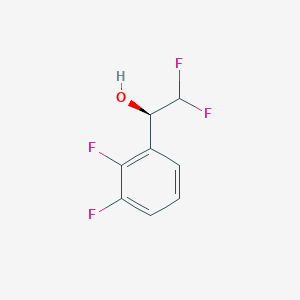
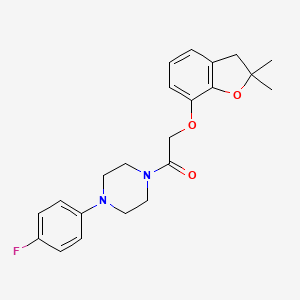
![N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide](/img/structure/B2942112.png)
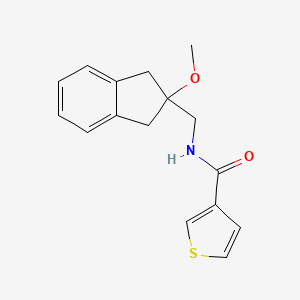
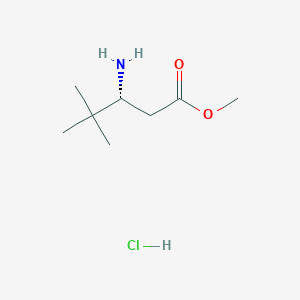
![Methyl 1-(([1,1'-biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2942115.png)
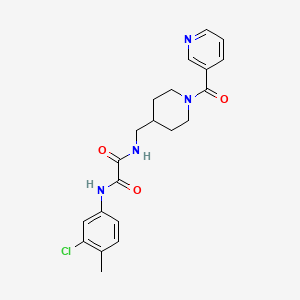
![Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate](/img/structure/B2942120.png)
